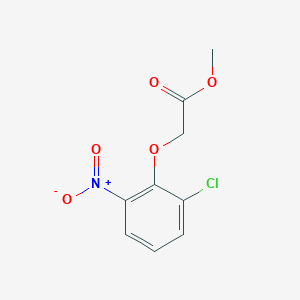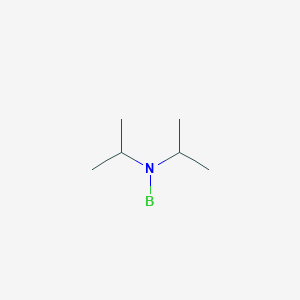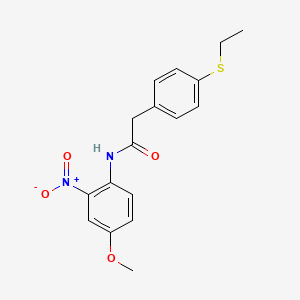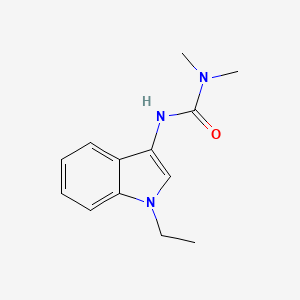
3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylurea (EIU) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and it has been used in a number of different experiments to investigate the mechanisms of action of various drugs and other compounds.
科学的研究の応用
Pharmacokinetics and Hepatic Protection
3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylurea, along with its derivative indole-3-carbinol (I3C) and further polymers like DIM, LTr1, HI-IM, and ICZ, demonstrates significant hepatic protective effects. These compounds, through enzymatic hydrolysis, show pleiotropic protective roles against various chronic liver injuries such as viral hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma. Their mechanism of action includes modulation of transcription factors and signaling pathways, alleviation of oxidative stress, inhibition of DNA synthesis, and immunomodulatory effects, contributing to anti-fibrosis, anti-tumor, antioxidant, and anti-inflammatory outcomes in liver protection (Wang et al., 2016).
Ethylene and Plant Growth Regulation
In agriculture and horticulture, research into compounds like 1-methylcyclopropene (1-MCP) has revolutionized the understanding of ethylene's role in plant biology. Ethylene affects ripening, senescence, and stress responses in plants. 1-MCP, as an ethylene perception inhibitor, helps in delaying fruit ripening and floral senescence, thereby maintaining post-harvest quality. This application is particularly relevant in extending the shelf life of fruits and vegetables, enhancing the commercial value of agricultural produce (Watkins, 2006).
Environmental and Synthetic Applications
Compounds like dimethyl carbonate, explored for its utility as an oxygenated fuel, represent a shift towards more environmentally friendly alternatives to conventional fuels. Research into its synthesis, particularly from carbon dioxide, positions it as a sustainable option that could significantly reduce reliance on non-renewable hydrocarbon sources. Such applications are not only pivotal in addressing energy shortages but also in mitigating environmental degradation (Abdalla & Liu, 2018).
特性
IUPAC Name |
3-(1-ethylindol-3-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-16-9-11(14-13(17)15(2)3)10-7-5-6-8-12(10)16/h5-9H,4H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQSVILVUABTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


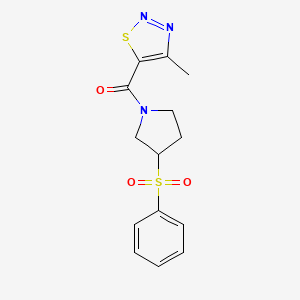

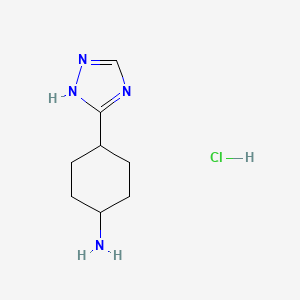
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863982.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2863983.png)
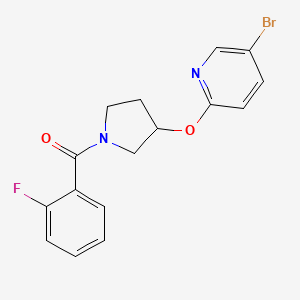

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2863988.png)
